molecular formula C9H11N5OS B8769746 2-((6,9-Dimethyl-9H-purin-2-yl)thio)acetamide CAS No. 52379-96-1

2-((6,9-Dimethyl-9H-purin-2-yl)thio)acetamide

Cat. No.: B8769746
CAS No.: 52379-96-1
M. Wt: 237.28 g/mol
InChI Key: PYGFFZDQPMCLIS-UHFFFAOYSA-N
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Description

2-((6,9-Dimethyl-9H-purin-2-yl)thio)acetamide is a chemical compound with the molecular formula C9H11N5OS. It is known for its unique structure, which includes a purine ring system substituted with dimethyl groups and a sulfanylacetamide moiety .

Preparation Methods

The synthesis of 2-((6,9-Dimethyl-9H-purin-2-yl)thio)acetamide typically involves the reaction of 6,9-dimethylpurine-2-thiol with chloroacetamide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

2-((6,9-Dimethyl-9H-purin-2-yl)thio)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-((6,9-Dimethyl-9H-purin-2-yl)thio)acetamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-((6,9-Dimethyl-9H-purin-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but it is believed to modulate cellular processes through its interaction with key proteins .

Comparison with Similar Compounds

2-((6,9-Dimethyl-9H-purin-2-yl)thio)acetamide can be compared with other similar compounds, such as:

    6,9-Dimethylpurine-2-thiol: This compound shares the purine ring system but lacks the sulfanylacetamide moiety.

    2-Amino-6,9-dimethylpurine: Similar in structure but with an amino group instead of the sulfanylacetamide group.

    2-Mercapto-6,9-dimethylpurine: Contains a mercapto group instead of the sulfanylacetamide group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfanylacetamide moiety, which imparts distinct chemical and biological properties .

Properties

CAS No.

52379-96-1

Molecular Formula

C9H11N5OS

Molecular Weight

237.28 g/mol

IUPAC Name

2-(6,9-dimethylpurin-2-yl)sulfanylacetamide

InChI

InChI=1S/C9H11N5OS/c1-5-7-8(14(2)4-11-7)13-9(12-5)16-3-6(10)15/h4H,3H2,1-2H3,(H2,10,15)

InChI Key

PYGFFZDQPMCLIS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)SCC(=O)N)N(C=N2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

6,9-Dimethylpurine-2-(3H)-thione (0.45 g), chloroacetamide (0.3 g), sodium hydrogen carbonate (0.25 g), and water (10 ml) were heated under reflux for 1 hr. Refrigeration gave a solid which recrystallised from water to give the carbamoylmethylthiopurine (0.40 g), m.p. 163°-164° (Found: C, 45.3; H, 4.9; N, 29.2. C9H11N5OS requires C, 45.6; H, 4.7; N, 29.5%).
Name
6,9-Dimethylpurine-2-(3H)-thione
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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